O-Demethylencainide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHJFCPHRGVEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958660 | |
| Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-70-6, 37612-09-2 | |
| Record name | 4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide, O-demethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037612092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Desmethylencainide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLENCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU4S7N0AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Electrophysiological Mechanisms of Action of O Demethylencainide
Modulation of Cardiac Action Potential Characteristics by O-Demethylencainide
This compound exerts significant effects on the electrophysiological characteristics of the heart, primarily through its potent interaction with cardiac sodium channels. These interactions lead to a cascade of changes in the cardiac action potential, affecting conduction, repolarization, and excitability.
Effects on Maximum Upstroke Velocity (Vmax)
This compound causes a marked, concentration- and frequency-dependent depression of the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.gov This reduction in Vmax is a hallmark of Class I antiarrhythmic agents and is a direct consequence of sodium channel blockade. In guinea pig ventricular myocardium, at a concentration of 1 microM, ODE has been shown to depress Vmax by 47.5% at a stimulation interval of 300 ms. nih.gov This effect is characterized by a slow onset and offset, with the full development of the rate-dependent block requiring over 100 action potentials and a recovery time constant of approximately 86.4 seconds. nih.gov
Notably, at clinically relevant concentrations, ODE does not produce a significant depression of Vmax in unstimulated cardiac tissue. nih.gov The depressive effect becomes prominent with repetitive stimulation, a phenomenon known as use-dependent or rate-dependent block. nih.gov This indicates that ODE has a higher affinity for sodium channels in their open or inactivated states compared to the resting state.
Table 1: Effect of this compound on Vmax in Guinea Pig Ventricular Myocardium
| Concentration (µM) | Stimulation Interval (ms) | Vmax Depression (%) |
|---|---|---|
| 1 | 300 | 47.5 ± 5.7 |
Data sourced from a study on guinea pig ventricular myocardium. nih.gov
Influence on Conduction Velocity and Intracardiac Conduction Times (e.g., AH, PR, QRS, HV Intervals)
The depression of Vmax by this compound directly translates to a slowing of conduction velocity throughout the cardiac conduction system. This is clinically observed as a prolongation of various intracardiac conduction intervals. Studies have demonstrated that both ODE and its parent compound, encainide (B1671269), significantly slow conduction in the His-Purkinje system and the ventricular myocardium. nih.govnih.gov This is reflected in a dose-dependent prolongation of the QRS duration. nih.gov
In isolated perfused rabbit hearts, ODE has been shown to be more potent than encainide in prolonging His-Purkinje (H-V) conduction time. In clinical settings, the administration of encainide, which is metabolized to ODE, leads to significant increases in the A-H (atrioventricular nodal conduction) and H-V intervals. nih.gov One study in patients with coronary artery disease showed that encainide infusion resulted in an average 31% increase in the H-V interval and an 18% increase in the QRS interval. nih.gov
Table 2: Effect of Encainide (Metabolized to this compound) on Intracardiac Conduction Intervals in Humans
| Parameter | Mean Change (%) |
|---|---|
| H-V Interval | +31 ± 7 |
| QRS Interval | +18 ± 9 |
Data from a study in patients with coronary artery disease following intravenous encainide administration. nih.gov
Alterations in Action Potential Duration and Repolarization (e.g., QT Interval, APD90)
The effects of this compound on action potential duration (APD) and repolarization are more variable and less pronounced than its effects on Vmax and conduction. As a Class Ic agent, its primary effect is not on repolarization. However, some studies have noted modest effects on the action potential duration. In some preparations, early afterdepolarizations have been observed in the presence of ODE, suggesting an alteration in repolarization processes. nih.gov
Clinically, the administration of encainide has been associated with a minimal increase in the Q-T interval. nih.gov The direct and isolated effects of ODE on APD90 (action potential duration at 90% repolarization) are not extensively documented with precise quantitative data in the available literature.
Impact on Effective Refractory Period
This compound prolongs the effective refractory period (ERP) of cardiac tissue in a dose-related fashion. nih.gov This effect has been observed in both normal and infarcted epicardial sites in canine models. nih.gov The prolongation of the ERP contributes to the antiarrhythmic efficacy of the compound by rendering the cardiac tissue less excitable to premature stimuli.
In a study on a canine model of sustained ventricular tachycardia, infusions of ODE resulted in a dose-dependent increase in the ventricular effective refractory period. nih.gov
Table 3: Dose-Dependent Effect of this compound on Ventricular Effective Refractory Period (VERP) in a Canine Model
| Plasma Concentration (ng/ml) | Change in VERP |
|---|---|
| Low (58 ± 5) | Prolonged |
| Moderate (190 ± 16) | Further Prolonged |
| High (758 ± 98) | Maximally Prolonged |
Qualitative description from a study in a canine model. nih.gov
Shifts in Membrane Responsiveness Curves
Interaction with Cardiac Ion Channels
The electrophysiological effects of this compound are primarily mediated by its interaction with cardiac ion channels, most notably the voltage-gated sodium channels.
This compound is a potent blocker of cardiac sodium channels (Nav1.5). nih.gov The block is characterized by its use-dependent nature, meaning the degree of block increases with the frequency of channel activation. nih.gov This is because ODE binds with higher affinity to the open and inactivated states of the sodium channel compared to the resting state. The kinetics of this interaction are slow, with a slow recovery from block. nih.gov This slow kinetics contributes to the significant slowing of conduction seen at faster heart rates.
While the primary target of this compound is the sodium channel, the parent compound, encainide, has been shown to also block voltage-dependent potassium channels (Kv) in coronary artery smooth muscle cells, specifically the Kv1.5 subtype. nih.gov This action is concentration-dependent and use-independent. nih.gov The extent to which this compound shares this potassium channel blocking activity in cardiac myocytes is not as well-defined in the literature. There is limited specific data on the interaction of ODE with other cardiac ion channels, such as calcium channels.
Sodium Channel Blockade Mechanisms
As a major active metabolite of encainide, this compound is recognized as a powerful sodium channel antagonist. nih.govkoreascience.kr This blockade of the fast sodium current (INa) is the cornerstone of its electrophysiological profile, leading to a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential. nih.gov This primary action results in slowed conduction velocity within the myocardium and the His-Purkinje system. nih.gov
The blocking effect of this compound on sodium channels is influenced by the membrane potential of the cardiac cell. Studies have shown that the compound's ability to block is dependent on voltage. nih.gov In canine Purkinje fibers, this compound shifts the membrane responsiveness curve to more negative potentials, meaning that a more negative (hyperpolarized) membrane potential is required for the sodium channels to fully recover from the block and become available for the next depolarization. nih.gov This voltage-dependent characteristic contributes to its efficacy, particularly in tissues that are partially depolarized, a common feature of pathological cardiac conditions.
Frequency-dependence, also known as use-dependence, is a hallmark of class I antiarrhythmic drugs, and this compound is no exception. This property means that the degree of sodium channel blockade increases with a higher heart rate (i.e., more frequent depolarizations). At faster stimulation frequencies, there is less time between depolarizations for the drug to dissociate from the sodium channel. This results in an accumulation of blocked channels and a more pronounced effect on slowing conduction. Conversely, at slower heart rates, there is more time for the drug to unbind, leading to a lesser effect. This frequency-dependent action allows the drug to have a more significant effect on tachyarrhythmias while having a lesser impact at normal heart rates.
The cardiac sodium channel exists in three main conformational states: resting (closed), activated (open), and inactivated. This compound demonstrates preferential binding to certain of these states. Research indicates that this compound is a potent blocker of activated (open) cardiac sodium channels. nih.gov Its binding is thought to be facilitated by the channel opening. There appears to be little to no effect on inactivated channels. nih.gov This preference for the activated state is a key aspect of its mechanism, as it targets channels that are actively participating in the generation of the action potential, particularly during rapid heart rates where channels are frequently transitioning to the open state. The slow dissociation from the blocked channels contributes to its potent effect. nih.gov
Potential Modulation of Other Cardiac Ion Channels (e.g., Potassium Channels)
In vitro studies have reported that this compound has variable effects on action potential duration (APD). nih.gov One study on normal canine Purkinje fibers found that a 0.5 microM concentration of this compound decreased the APD at both 50% and 95% repolarization. nih.gov A reduction in APD can be caused by either an increase in outward repolarizing currents (like potassium currents) or a decrease in inward currents (like the L-type calcium current) during the plateau phase.
Interestingly, studies on the parent compound, encainide, have shown that it can block voltage-dependent potassium channels, specifically the Kv1.5 subtype, in coronary artery smooth muscle cells. koreascience.kr Blockade of cardiac potassium channels, which are responsible for repolarization, would typically be expected to prolong the action potential duration. cvpharmacology.com The observed shortening of the APD by this compound suggests a more complex interaction. It may indicate that this compound does not significantly block the key repolarizing potassium currents in ventricular myocytes or that its effects on other currents outweigh any potential potassium channel blockade. The exact mechanisms behind the APD shortening observed with this compound remain an area for further investigation.
Differential Electrophysiological Effects in Normal vs. Pathological Cardiac Tissues
The electrophysiological actions of this compound can differ between healthy and diseased heart tissue. These differences are often linked to the altered electrophysiological substrate in pathological conditions, such as ischemia, where cells may have a more depolarized resting membrane potential.
In studies utilizing normal canine Purkinje fibers, this compound demonstrates its characteristic class Ic effects. It significantly decreases the maximum upstroke velocity (Vmax) and slows conduction. nih.gov Research has also shown a clear effect on the duration of the action potential in these healthy tissues. As detailed in the table below, a 0.5 microM concentration of this compound leads to a reduction in both APD at 50% and 95% repolarization. nih.gov Furthermore, the effective refractory period in normal epicardial sites is prolonged in a dose-related manner. nih.gov
Table 1: Electrophysiological Effects of this compound (0.5 µM) on Normal Canine Purkinje Fibers
| Parameter | Control (Mean ± SEM) | This compound (Mean ± SEM) | Percent Change |
| Vmax (V/s) | 370 ± 29 | 244 ± 26 | -34.1% |
| APD50 (ms) | 168 ± 6 | 154 ± 8 | -8.3% |
| APD95 (ms) | 269 ± 7 | 255 ± 8 | -5.2% |
| Data derived from a study on normal canine Purkinje fibers stimulated at a cycle length of 1000 ms. nih.gov |
Effects in Infarcted Myocardium and Ischemic Substrates (e.g., Purkinje Fibers Surviving Infarction, Infarcted Zone Conduction)
The electrophysiological effects of this compound (ODE) have been investigated in the context of myocardial infarction, particularly focusing on its impact on surviving Purkinje fibers and conduction within the infarcted zone. These areas are critical as they often form the substrate for reentrant ventricular arrhythmias.
In studies using canine models of myocardial infarction, ODE has demonstrated distinct effects on the electrophysiological properties of Purkinje fibers that survive within the infarcted region. nih.gov When administered alone, ODE has been shown to decrease the maximum rate of depolarization (Vmax) and slow conduction in both normal and infarcted Purkinje fibers. nih.gov This effect on Vmax is a hallmark of Class I antiarrhythmic drugs and contributes to the suppression of arrhythmias by slowing the propagation of abnormal impulses.
Furthermore, ODE has been observed to shorten the action potential duration (APD) at both 50% and 95% repolarization in these surviving Purkinje fibers. nih.gov The shortening of APD can be a complex factor; while it may contribute to antiarrhythmic efficacy in some contexts, it can also have proarrhythmic implications under certain conditions.
A key finding in infarcted hearts is that ODE appears to disproportionately alter conduction within the infarcted zone compared to normal tissue. nih.gov Research has shown that while the effective refractory period is prolonged in a dose-dependent manner at both normal and infarcted epicardial sites, the local electrogram duration is prolonged only in the infarcted zone. nih.gov This selective effect on the diseased tissue is a desirable characteristic for an antiarrhythmic agent, as it targets the substrate of the arrhythmia without significantly affecting the healthy myocardium.
The table below summarizes the key electrophysiological effects of this compound in infarcted myocardial tissue based on a study in canine Purkinje fibers. nih.gov
| Parameter | Effect of this compound (0.5 microM) |
| Vmax (Maximum rate of depolarization) | Decreased in both normal and infarcted Purkinje fibers |
| Conduction | Decreased in both normal and infarcted Purkinje fibers |
| Action Potential Duration (APD50 & APD95) | Decreased in both normal and infarcted Purkinje fibers |
| Effective Refractory Period | Changed in both normal and infarcted Purkinje fibers |
| Membrane Responsiveness Curve | Shifted to more negative potentials in both fiber types |
Synergistic and Antagonistic Electrophysiological Interactions with Co-Administered Agents or Metabolites
Effects in Combination with Encainide and 3-Methoxy-O-Demethylencainide
When this compound is studied in combination with encainide and 3-methoxy-O-demethylencainide, the resulting electrophysiological effects are not simply additive. In canine Purkinje fibers, the combination of these three compounds leads to a more pronounced decrease in Vmax and conduction than ODE alone. nih.gov This suggests a synergistic effect on the depression of the fast sodium current.
However, the effects on repolarization are more complex. While ODE by itself shortens the action potential duration, the addition of encainide and MODE does not produce a further decrease. nih.gov Interestingly, the combination of all three agents results in a smaller change in the effective refractory period compared to ODE alone, both in normal and infarcted Purkinje fibers. nih.gov This indicates a potential antagonistic interaction in modulating the refractory period.
The table below outlines the comparative effects of this compound alone versus its combination with Encainide and 3-Methoxy-O-Demethylencainide on key electrophysiological parameters in canine Purkinje fibers. nih.gov
| Parameter | This compound Alone | Combination (ODE + Encainide + MODE) |
| Vmax | Decreased | Further decreased |
| Conduction | Decreased | Further decreased |
| Action Potential Duration | Decreased | No further effect |
| Effective Refractory Period | Changed | Smaller change than ODE alone |
Interactions with Other Sodium and Potassium Channel Blockers
As a potent sodium channel blocker, the interactions of this compound with other drugs that target sodium channels are of significant interest. The primary mechanism of ODE is the blockade of fast sodium channels, which reduces the rate of depolarization (Phase 0) of the cardiac action potential. cvphysiology.com Co-administration with other sodium channel blockers would be expected to lead to an additive or synergistic depression of cardiac conduction, potentially increasing the risk of proarrhythmia.
The effect of this compound on potassium channels is also a critical aspect of its electrophysiological profile. While its primary action is on sodium channels, many antiarrhythmic agents exhibit effects on multiple ion channels. Potassium channels are responsible for the repolarization phase (Phase 3) of the action potential. cvphysiology.com Drugs that block these channels, such as Class III antiarrhythmics, delay repolarization and prolong the action potential duration and the effective refractory period. cvphysiology.com If ODE were to interact with potassium channel blockers, the net effect on repolarization would depend on the relative potencies and specific channels targeted by each agent. For instance, an agent that significantly blocks delayed rectifier potassium currents could counteract the action potential duration shortening effect of ODE. The precise nature of these interactions requires further detailed investigation to fully characterize the synergistic or antagonistic potential.
Pharmacokinetic Profile of O Demethylencainide
Formation and Metabolism as an Active Metabolite of Encainide (B1671269).nih.govnih.govnih.gov
O-Demethylencainide (ODE) is not administered directly but is formed in the body following the administration of its parent compound, encainide. nih.gov It is one of two major active metabolites, the other being 3-methoxy-O-demethylencainide (MODE), that are largely responsible for the antiarrhythmic effects observed during encainide therapy, particularly in the majority of the population. nih.govnih.gov In fact, the pharmacological effects in these individuals correlate more closely with the plasma concentrations of the metabolites than with the parent drug itself. nih.gov
Pathways of Biotransformation from Parent Compound.nih.gov
The primary pathway for the formation of this compound is the hepatic O-demethylation of encainide. drugbank.com This biotransformation is a critical step in the metabolism of the parent drug. In a significant portion of the population, this conversion is so extensive that it contributes to a major first-pass effect, where a substantial amount of encainide is metabolized in the liver after oral administration before it can reach systemic circulation. nih.gov
Role of Specific Enzyme Systems in this compound Formation (e.g., Cytochrome P450 Enzymes).nih.gov
The biotransformation of encainide to this compound is catalyzed by a specific enzyme within the cytochrome P450 superfamily. nih.gov Research has identified that this O-demethylation reaction is mediated by the CYP2D6 enzyme. dovepress.com
The gene for CYP2D6 is subject to well-documented genetic polymorphism, which results in different metabolic capacities among individuals. nih.govwikipedia.org This leads to two principal phenotypes:
Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals have normal or enhanced CYP2D6 function. nih.gov They rapidly and extensively metabolize encainide to ODE and MODE. nih.gov
Poor Metabolizers (PM): This smaller subset of the population (up to 10%) has a deficient CYP2D6 function due to their genetic makeup. nih.govnih.gov Consequently, they have a significantly reduced ability to form this compound, leading to very low or undetectable plasma concentrations of the metabolite. nih.gov
This genetic variability is a key determinant of the pharmacokinetic profile of both encainide and this compound.
Disposition and Elimination Characteristics
The disposition and elimination of this compound are intrinsically linked to the metabolic phenotype of the individual.
Elimination Half-Life Determination.nih.gov
While the elimination half-life of the parent drug, encainide, is relatively short in extensive metabolizers (approximately 2.3 to 2.5 hours), the therapeutic effect is sustained due to the presence of its active metabolites, which are eliminated more slowly. nih.gov This indicates that this compound has a longer elimination half-life than encainide in this population group. The persistence of these metabolites, including ODE, in the plasma for hours after encainide itself is no longer detectable allows for less frequent dosing than the parent drug's half-life would suggest. nih.gov It takes approximately 3 to 5 days for the concentrations of the metabolites to reach a steady state. nih.gov
In poor metabolizers, where ODE is not significantly formed, the antiarrhythmic effect relies on the parent drug, which has a much longer elimination half-life in this group (approximately 8 to 11.3 hours). nih.govnih.gov
Mechanisms of Clearance.nih.gov
The clearance of this compound, along with its parent compound and other metabolites, is dependent on renal function. Studies have shown that excretion is impaired in individuals with renal disease, necessitating adjustments to therapy. nih.govnih.gov A radiolabeled dose of encainide is ultimately excreted in roughly equal amounts in both urine and feces. drugbank.com Given that ODE is a product of hepatic metabolism, its subsequent elimination from the body relies significantly on renal pathways.
Concentration-Time Profiles and Exposure Assessment in Biological Matrices.nih.govnih.gov
The concentration of this compound measured in biological matrices, such as plasma, varies dramatically based on the patient's CYP2D6 metabolic status. nih.gov
In extensive metabolizers , following oral administration of encainide, the plasma concentrations of this compound are consistently higher than those of the parent drug. nih.gov This is a direct result of the extensive first-pass metabolism in the liver that rapidly converts encainide to its metabolites. nih.gov During long-term therapy, these active metabolites accumulate in the plasma. nih.gov Research indicates that a minimally effective plasma concentration for this compound is approximately 35 ng/mL. nih.govnih.gov
In contrast, in poor metabolizers , the concentration-time profile is markedly different. Due to the impaired CYP2D6 activity, very little this compound is formed. nih.gov As a result, its plasma concentrations are considerably low or often undetectable, and the pharmacological activity is driven by the much higher plasma concentrations of the parent compound, encainide. nih.govnih.gov
Data Tables
Table 1: Comparison of Pharmacokinetic Characteristics in Extensive vs. Poor Metabolizers
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
| Parent Drug (Encainide) Bioavailability | ~30% (due to high first-pass metabolism) | ~88% (first-pass effect is virtually absent) |
| Parent Drug (Encainide) Elimination Half-Life | ~2.5 hours | ~8-11 hours |
| This compound (ODE) Formation | Extensive and rapid | Minimal to none |
| Plasma Concentration of ODE | Higher than parent drug | Low to undetectable |
| Primary Driver of Antiarrhythmic Effect | Metabolites (ODE and MODE) | Parent Drug (Encainide) |
Data sourced from references nih.govnih.gov.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Description / Value |
| Formation Pathway | O-demethylation of Encainide |
| Primary Enzyme System | Cytochrome P450 2D6 (CYP2D6) |
| Elimination | Dependent on renal function |
| Minimally Effective Plasma Concentration | ~35 ng/mL |
| Time to Steady-State Concentration | 3 to 5 days |
Data sourced from references nih.govnih.govnih.govdrugbank.comdovepress.com.
Interindividual Variability in this compound Pharmacokinetics
The variability in how individuals handle this compound is substantial and is primarily dictated by genetic factors, with non-genetic elements also playing a contributory role.
The formation of this compound from encainide is a critical metabolic step governed by the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme exhibits significant genetic polymorphism, which divides the population into distinct phenotypes with differing capacities to metabolize encainide and, consequently, varying exposures to ODE. nih.govnih.gov
The two principal phenotypes are:
Extensive Metabolizers (EMs): Comprising over 90% of the population, these individuals possess normal or increased CYP2D6 function. nih.govnih.gov In EMs, encainide undergoes extensive first-pass metabolism in the liver, leading to a low oral bioavailability of the parent drug (approximately 30%). nih.gov However, this rapid metabolism results in the substantial formation of ODE, with plasma concentrations of the metabolite often exceeding those of encainide itself. nih.govnih.gov
Poor Metabolizers (PMs): This group, making up about 7-10% of Caucasian populations and a smaller percentage in other ethnic groups, has a deficient CYP2D6 function due to inheriting two non-functional alleles. nih.govwikipedia.org In PMs, the O-demethylation of encainide is significantly impaired. nih.gov Consequently, they exhibit much higher plasma concentrations of the parent drug, a longer elimination half-life for encainide (8-11 hours versus ~2.5 hours in EMs), and substantially lower to undetectable plasma levels of ODE. nih.govnih.gov
This genetic variability is the most significant determinant of this compound exposure. In EMs, the clinical and electrophysiological effects of encainide therapy are largely attributed to ODE, whereas in PMs, the effects are mediated by the parent drug. nih.gov
| Phenotype | Prevalence | CYP2D6 Function | This compound (ODE) Formation | Resulting Plasma ODE Levels |
| Extensive Metabolizer (EM) | >90% | Normal to Increased | Extensive | Higher than parent drug (encainide) |
| Poor Metabolizer (PM) | ~7-10% (Caucasians) | Deficient | Significantly Impaired | Low to Undetectable |
Table 1: Influence of CYP2D6 Genetic Polymorphism on this compound Formation
While genetic polymorphism is the primary driver of variability, other non-genetic factors can also influence the pharmacokinetics of encainide and its metabolites, including this compound. nih.gov
Renal Function: Impaired renal function can affect the excretion of both encainide and its metabolites. nih.govnih.gov This can lead to the accumulation of metabolites, including ODE, necessitating careful consideration in patients with kidney disease.
Hepatic Disease: Since encainide is extensively metabolized in the liver, severe liver disease could theoretically impair its conversion to ODE. nih.govnih.gov However, studies have suggested that in patients with cirrhosis, the plasma levels of metabolites appear to be comparable to those in individuals with normal liver function. nih.gov
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of the CYP2D6 enzyme can alter the metabolism of encainide and thus affect the plasma concentrations of this compound. drugbank.com Strong inhibitors of CYP2D6 can effectively convert an extensive metabolizer into a poor metabolizer phenotype, a process known as phenoconversion.
| Factor | Potential Impact on this compound (ODE) Pharmacokinetics |
| Renal Impairment | Decreased excretion may lead to accumulation of ODE. |
| Hepatic Disease | Potential for altered formation of ODE, though significant impact may be limited. |
| CYP2D6 Inhibitors | Co-administration can decrease the formation of ODE, mimicking a poor metabolizer status. |
| CYP2D6 Inducers | Co-administration could potentially increase the formation of ODE. |
Table 2: Non-Genetic Factors Affecting this compound Pharmacokinetics
Population Pharmacokinetic Modeling of this compound
Population pharmacokinetic (PK) modeling is a powerful tool used to quantify the typical pharmacokinetic characteristics of a drug and its metabolites within a patient population and to identify the sources of variability. These models can integrate data from all individuals in a study simultaneously, allowing for the estimation of key parameters such as clearance, volume of distribution, and absorption/formation rates, as well as the influence of covariates like genetic polymorphisms, age, or renal function.
While specific population pharmacokinetic models exclusively for this compound are not extensively detailed in the available literature, the development of such a model for encainide and its primary metabolites (ODE and 3-methoxy-O-demethylencainide, MODE) would be a logical approach to fully characterize their complex kinetic behavior.
A hypothetical population PK model for encainide and its metabolites would typically involve:
A compartment for the parent drug, encainide.
Pathways for the formation of this compound and other metabolites, with the rate of O-demethylation being critically dependent on the CYP2D6 genotype of the individual.
Separate compartments for the metabolites, including ODE, each with its own volume of distribution and clearance parameters.
The inclusion of interindividual variability terms on these parameters to describe the differences between patients.
The evaluation of covariates (e.g., CYP2D6 phenotype, creatinine (B1669602) clearance) to explain a portion of this variability.
The goals of such a model would be to:
Simultaneously describe the plasma concentration-time courses of encainide, this compound, and other relevant metabolites.
Precisely quantify the differences in this compound exposure between extensive and poor metabolizers.
Simulate different dosing scenarios to optimize therapy based on an individual's genetic makeup and other characteristics.
Given the pronounced impact of genetic polymorphism on the formation of the highly active this compound, a population pharmacokinetic model would be invaluable for personalizing encainide therapy.
Pharmacodynamic Characteristics of O Demethylencainide
Quantitative Concentration-Effect Relationships
The electrophysiological effects of O-Demethylencainide are directly related to its plasma concentration. Studies in canine models have demonstrated a clear dose-dependent relationship between ODE plasma concentrations and various electrophysiological parameters. As the concentration of ODE increases, there are significant prolongations in cardiac conduction and refractory periods.
In a study evaluating the electrophysiologic effects of ODE in a canine model of sustained ventricular tachycardia, a series of infusions were administered to achieve low, moderate, and high plasma concentrations. The results indicated a dose-related prolongation of the effective refractory period in both normal and infarcted epicardial sites. nih.gov
Another investigation in anesthetized dogs, designed to mimic plasma concentrations seen during encainide (B1671269) therapy in humans, also revealed significant electrophysiological changes. Infusions resulting in plasma concentrations of 149 ± 27 ng/mL and 230 ± 45 ng/mL led to significant increases in the atrial effective refractory period, ventricular refractoriness, and prolongation of the AH and HV conduction times. nih.gov
The following interactive data table summarizes the concentration-dependent electrophysiological effects of this compound based on available research findings.
| Plasma Concentration of this compound (ng/mL) | Electrophysiological Effect | Research Context |
| 58 ± 5 (Low) | Prolongation of effective refractory period. | Canine model of sustained ventricular tachycardia nih.gov |
| 149 ± 27 | Significant increase in atrial effective refractory period and ventricular refractoriness; prolongation of AH and HV conduction time. | Anesthetized dog model mimicking human therapy nih.gov |
| 190 ± 16 (Moderate) | Dose-related prolongation of effective refractory period. | Canine model of sustained ventricular tachycardia nih.gov |
| 230 ± 45 | Significant increase in atrial effective refractory period and ventricular refractoriness; prolongation of AH and HV conduction time. | Anesthetized dog model mimicking human therapy nih.gov |
| 758 ± 98 (High) | Pronounced dose-related prolongation of effective refractory period. | Canine model of sustained ventricular tachycardia nih.gov |
Temporal Dynamics of Pharmacodynamic Response
The time course of the pharmacodynamic effects of this compound is a critical aspect of its clinical activity, influencing the onset, duration, and any potential lag between plasma concentration and therapeutic or adverse events.
The electrophysiological effects of this compound manifest in a time-dependent manner that is closely linked to its accumulation in plasma. Following the administration of its parent drug, encainide, the onset of ODE's effects is delayed, corresponding to the time required for its metabolic formation. nih.gov During prolonged oral therapy with encainide, ODE and another metabolite, 3-methoxy-O-demethyl encainide (MODE), accumulate to concentrations greater than that of the parent drug. nih.gov This accumulation leads to a progressive increase in the pharmacodynamic response, such as the prolongation of the AH interval and atrial and ventricular effective refractory periods, which are not typically observed with short-term intravenous administration of encainide alone. nih.gov
The duration of ODE's electrophysiological effects is sustained as long as effective plasma concentrations are maintained. The offset of these effects is dependent on the elimination half-life of ODE, which is generally longer than that of encainide in extensive metabolizers. nih.gov
Hysteresis describes a phenomenon in pharmacokinetics and pharmacodynamics where the observed effect at a specific plasma concentration differs depending on whether the concentration is rising or falling. nih.govtg.org.au This results in a lag or a loop in the concentration-effect plot. In the context of this compound, the formation of this active metabolite from its parent drug, encainide, is a classic example of a scenario that can lead to a counter-clockwise hysteresis loop. nih.gov
Specifically, after administration of encainide, the plasma concentration of the parent drug may peak and begin to decline while the concentration of the more active ODE is still rising and accumulating. nih.gov This means that for the same plasma concentration of encainide, the observed electrophysiological effect will be greater at later time points (as more ODE is present) than at earlier time points. This temporal dissociation between the plasma concentration of the administered drug (encainide) and the ultimate pharmacodynamic effect is a hallmark of hysteresis due to the formation of an active metabolite. nih.gov
While the underlying pharmacological principles strongly suggest the presence of a hysteresis loop in the concentration-effect relationship of encainide due to the formation of this compound, specific studies that have formally characterized and quantified this hysteresis loop for ODE are not extensively available in the public scientific literature.
Mechanistic Linking of Pharmacokinetics to Pharmacodynamics
The pharmacodynamic effects of encainide therapy, in the majority of patients who are extensive metabolizers, are intrinsically linked to the pharmacokinetics of this compound. The mechanism involves the hepatic metabolism of encainide via the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov
In individuals with the extensive metabolizer phenotype, encainide undergoes significant first-pass metabolism, leading to the formation of ODE. nih.gov ODE is a potent antiarrhythmic agent in its own right, and in many cases, it is considered more active than the parent compound. nih.govnih.gov The accumulation of ODE to concentrations that exceed those of encainide during chronic oral therapy means that the observed pharmacodynamic effects, such as QRS prolongation and arrhythmia suppression, are more closely correlated with ODE plasma concentrations than with those of encainide. nih.gov
This metabolic activation is a key component of the drug's mechanism of action. The pharmacokinetic process of O-demethylation directly produces the primary active moiety that then exerts the pharmacodynamic response at the cardiac ion channels. Therefore, the rate and extent of ODE formation are critical determinants of the intensity and duration of the antiarrhythmic effect. In poor metabolizers, who lack the ability to efficiently convert encainide to ODE, the pharmacodynamic effects are attributable to the parent drug, which circulates at much higher concentrations. nih.gov This highlights the pivotal role of the pharmacokinetic-pharmacodynamic link in understanding the clinical effects of encainide and its active metabolite, this compound.
Therapeutic Efficacy and Antiarrhythmic Activity of O Demethylencainide
Suppression and Modification of Ventricular Tachyarrhythmias
O-Demethylencainide has shown efficacy in suppressing and modifying various forms of ventricular tachyarrhythmias. Its effects have been evaluated in both inducible and chronic, spontaneously occurring ventricular arrhythmias.
Effects on Inducible Ventricular Tachycardia
Studies investigating the effect of this compound on inducible ventricular tachycardia (VT) have yielded mixed results. In a canine model of sustained ventricular tachycardia following myocardial infarction, intravenous infusions of ODE did not consistently prevent the induction of VT. nih.gov However, the drug did elicit significant electrophysiological changes within the heart muscle.
While not preventing inducibility, this compound has been shown to modify the characteristics of induced VT. In a study on rats with aconitine-induced ventricular arrhythmias, ODE, similar to its parent compound encainide (B1671269) and procainamide (B1213733), lengthened the cycle length of the induced ventricular tachycardia in a dose-related fashion. nih.gov A longer tachycardia cycle length is generally associated with a slower and potentially more hemodynamically stable arrhythmia.
Table 1: Electrophysiological Effects of this compound on Infarcted Canine Myocardium
| Plasma Concentration of ODE | Change in Effective Refractory Period (Infarcted Zone) | Change in Local Electrogram Duration (Infarcted Zone) |
| Low (58 ± 5 ng/ml) | Prolonged | Prolonged |
| Moderate (190 ± 16 ng/ml) | Further Prolongation | Further Prolongation |
| High (758 ± 98 ng/ml) | Significant Prolongation | Significant Prolongation |
Data sourced from a study on a canine model of sustained ventricular tachycardia. nih.govnih.gov
Suppression of Chronic High-Frequency Nonsustained Ventricular Arrhythmias
This compound has demonstrated considerable efficacy in the suppression of chronic, high-frequency nonsustained ventricular arrhythmias in humans. In a study involving patients with such arrhythmias, intravenous infusions of ODE effectively suppressed chronic ventricular arrhythmias. nih.gov This finding is significant as it directly attributes antiarrhythmic activity to the metabolite, independent of the parent compound, encainide.
Furthermore, in a study using a canine model with spontaneous ventricular ectopic activity following a myocardial infarct, plasma concentrations of ODE above 100 ng/ml resulted in a greater than 92% suppression of this activity. nih.gov This provides strong evidence for the potent ability of this compound to suppress spontaneously occurring ventricular arrhythmias.
Correlation between this compound Concentrations and Antiarrhythmic Response
A clear relationship exists between the plasma concentration of this compound and its antiarrhythmic effects. In patients with chronic ventricular arrhythmias, the effective plasma concentration of ODE administered via infusion was found to be 37 ± 15 ng/ml. nih.gov This concentration was associated with the suppression of arrhythmias.
During the withdrawal of chronic encainide therapy, the recurrence of arrhythmias was observed when the plasma concentration of ODE fell to 55 ± 40 ng/ml. nih.gov This further supports the direct role of ODE in maintaining arrhythmia suppression. The dose-related effect of this compound is also evident in its impact on electrophysiological parameters, such as the lengthening of the ventricular tachycardia cycle length. nih.gov
Comparison of Efficacy with Parent Compound and Other Antiarrhythmic Agents
This compound has been shown to be a more potent antiarrhythmic agent than its parent compound, encainide, and other established antiarrhythmic drugs in certain models. In a study comparing the activity of ODE, encainide, and procainamide against aconitine-induced ventricular arrhythmias in rats, ODE was found to be active at much lower dosages. nih.gov
To achieve a 25% increase in the time to the onset of aconitine-induced ventricular tachycardia, the required dosages were significantly different among the three agents, highlighting the high potency of this compound. nih.gov
Table 2: Comparative Efficacy of Antiarrhythmic Agents in a Rat Model
| Compound | Effective Dosage for 25% Increase in Time to VT Onset (µM/kg) |
| This compound | 0.02 |
| Encainide | 0.46 |
| Procainamide | 13 |
Data from a study on aconitine-induced ventricular arrhythmias in rats. nih.gov The lower the dosage, the higher the potency.
While direct comparative clinical trials with a broad range of other antiarrhythmic agents for ventricular arrhythmias are not extensively available, the data from preclinical and early clinical studies suggest that this compound is a highly active antiarrhythmic compound. Its potency appears to exceed that of its parent drug, encainide, and procainamide in specific experimental settings. nih.gov The clinical effects of encainide are likely mediated in large part by its metabolic conversion to this compound. nih.govnih.govnih.gov
Proarrhythmic and Adverse Effects Associated with O Demethylencainide
Mechanisms of Proarrhythmia
The proarrhythmic effects of O-Demethylencainide are a critical concern and stem from its potent interaction with cardiac ion channels. These effects can manifest as the aggravation of existing arrhythmias or the induction of new, life-threatening ones.
Ventricular fibrillation (VF) is a life-threatening arrhythmia characterized by rapid and disorganized electrical activity in the ventricles, leading to a failure of the heart to pump blood. mdpi.comnih.gov this compound has been shown to enhance the susceptibility of the heart to this dangerous rhythm. In a study conducted on conscious dogs with a history of myocardial infarction, infusions of this compound resulted in a concentration-dependent decrease in the ventricular fibrillation threshold. mdpi.com This indicates that at higher plasma concentrations, a less intense electrical stimulus is required to induce VF.
Notably, in the same study, at very high plasma concentrations of ODE (greater than 1,000 ng/ml), ventricular fibrillation was induced by right ventricular pacing alone in some subjects. mdpi.com Furthermore, once induced, VF was more difficult to terminate in the presence of this compound, with a failure of countershock protocols in a significant number of cases. mdpi.com This suggests that not only does ODE lower the threshold for initiating VF, but it also stabilizes the arrhythmia, making resuscitation more challenging. Another study further supports this by demonstrating that this compound increases the energy requirements for successful defibrillation. researchgate.net
| Condition | Observation | Reference |
|---|---|---|
| Infusion of this compound | Concentration-dependent decrease in VF threshold | mdpi.com |
| High Plasma Concentrations (>1,000 ng/ml) | Induction of VF by pacing alone | mdpi.com |
| Presence of this compound | Increased energy requirements for defibrillation | researchgate.net |
The fundamental electrophysiological effect of Class IC antiarrhythmic agents like this compound is the marked slowing of cardiac conduction. nih.gov This is reflected in the electrocardiogram (ECG) as a prolongation of the QRS interval. nih.govwikipedia.org While this slowing of conduction can terminate reentrant arrhythmias, it can also paradoxically create the substrate for new ones.
A delay or interruption in the electrical impulse as it travels through the heart is known as a conduction block. nih.govmdpi.comnih.govpharmgkb.orgnih.gov By potently blocking sodium channels, this compound slows the propagation of the action potential throughout the ventricular myocardium. This slowing can become non-uniform, leading to areas of unidirectional block, a critical component for the initiation of reentrant arrhythmias. nih.gov A premature beat encountering such a circuit can lead to sustained ventricular tachycardia or fibrillation. Studies have consistently shown that this compound is a potent prolonger of the QRS duration. wikipedia.org
The primary mechanism by which this compound exerts its effects is through the blockade of cardiac sodium channels. nih.gov The proarrhythmic potential of sodium channel antagonists is intrinsically linked to the reduction in sodium channel availability. nih.gov this compound has been shown to be a potent blocker of activated cardiac sodium channels. nih.gov
Drugs that bind to sodium channels can increase the dispersion of refractoriness by slowing the recovery of these channels from an inexcitable to an excitable state. nih.gov This creates a vulnerable window where a premature stimulus can trigger a reentrant circuit. For slowly unbinding drugs like encainide (B1671269) and its metabolites, this vulnerable window is prolonged, increasing the proarrhythmic risk. nih.gov The reduction in sodium channel availability is also more pronounced at faster heart rates (use-dependence), which can further exacerbate proarrhythmic tendencies during tachycardia.
Myocardial ischemia and infarction create an arrhythmogenic substrate characterized by slowed conduction and altered refractoriness. The introduction of a potent sodium channel blocker like this compound into this environment can be particularly dangerous.
In a study involving conscious dogs with a healed myocardial infarct, this compound, while suppressing spontaneous ventricular ectopy, significantly lowered the ventricular fibrillation threshold. mdpi.com This suggests a differential effect on spontaneous and induced arrhythmias in the post-infarction heart. The proarrhythmic risk of Class IC agents is known to be higher in patients with underlying structural heart disease, such as a previous myocardial infarction. The compromised tissue in the infarcted region is more susceptible to the conduction-slowing and proarrhythmic effects of the drug.
Conduction System Depression
Beyond its effects on the ventricular myocardium, this compound also depresses the specialized conduction system of the heart. This includes the atrioventricular (AV) node and the His-Purkinje system. mdpi.com This is a direct extension of its sodium channel blocking properties.
Studies have demonstrated that this compound significantly prolongs intracardiac conduction intervals. nih.gov This effect on the conduction system can lead to various degrees of atrioventricular (AV) block, where the electrical signal from the atria to the ventricles is delayed or completely interrupted. mdpi.com The marked slowing of intracardiac conduction is a hallmark of encainide and its active metabolites. nih.gov
| Parameter | Effect of this compound | Reference |
|---|---|---|
| QRS Duration | Potent prolongation | nih.govwikipedia.org |
| Intracardiac Conduction | Marked slowing | nih.gov |
Unpredictable Adverse Drug Reactions and Their Underlying Mechanisms
Unpredictable or idiosyncratic adverse drug reactions are rare and not directly related to the known pharmacological effects of a drug. mdpi.com While specific idiosyncratic reactions to this compound are not well-documented in dedicated studies, the metabolism of its parent compound, encainide, provides a strong basis for understanding potential mechanisms.
The metabolism of encainide to this compound is primarily carried out by the cytochrome P450 enzyme CYP2D6. nih.gov This enzyme is subject to significant genetic polymorphism, leading to different metabolic phenotypes in the population, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov
In individuals who are extensive metabolizers, a larger proportion of encainide is converted to the more potent this compound. nih.gov This can lead to exaggerated pharmacological effects, including excessive QRS prolongation and an increased risk of proarrhythmia, even at standard doses of encainide. nih.gov This genetically determined variability in metabolism can result in unexpectedly high concentrations of the active metabolite, leading to adverse events that are not predictable from the dosage alone. Therefore, the pharmacogenetics of CYP2D6 is a key underlying mechanism for unpredictable adverse reactions related to this compound exposure. nih.gov
Pharmacogenetic Predispositions to Adverse Reactions
The genetic makeup of an individual plays a crucial role in the metabolic activation of encainide to its more potent metabolites, this compound (ODE) and 3-methoxy-O-demethylencainide (MODE). This metabolic process is primarily governed by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov Genetic variations, or polymorphisms, in the CYP2D6 gene lead to different enzyme activity levels, which in turn categorize individuals into distinct metabolizer phenotypes. bohrium.com
The main phenotypes are:
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 function. bohrium.com
Intermediate Metabolizers (IMs): They metabolize drugs at a rate between that of poor and extensive metabolizers.
Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function.
Ultrarapid Metabolizers (UMs): They have multiple copies of the CYP2D6 gene, leading to greater than normal enzyme activity. bohrium.com
The clinical implications of these genetic differences are significant in the context of encainide therapy. In extensive metabolizers, who efficiently convert encainide to ODE, the antiarrhythmic effects and associated QRS prolongation on an electrocardiogram are more pronounced and correlate better with ODE plasma concentrations than with the parent drug. nih.gov Conversely, in poor metabolizers, the parent drug, encainide, accumulates to higher levels, and it is the primary driver of the antiarrhythmic and proarrhythmic effects. nih.gov
The risk of proarrhythmia, such as the development of ventricular tachycardia, is a significant concern with Class IC antiarrhythmics. nih.govnih.govpharmgkb.orgnih.govnih.gov Studies have shown that structural heart disease is a primary risk factor for the development of proarrhythmic events with these drugs. nih.gov The differential metabolism due to CYP2D6 polymorphisms can therefore influence an individual's susceptibility to these adverse events. For instance, an ultrarapid metabolizer might be at a higher risk of proarrhythmia due to the rapid conversion of encainide to the highly potent ODE.
The following table summarizes the influence of CYP2D6 phenotype on encainide and ODE pharmacokinetics and pharmacodynamics.
| CYP2D6 Phenotype | Encainide Plasma Concentration | This compound (ODE) Plasma Concentration | Primary Driver of Effect |
| Poor Metabolizer (PM) | High | Low to undetectable | Encainide |
| Extensive Metabolizer (EM) | Low | High | This compound (ODE) |
| Ultrarapid Metabolizer (UM) | Very Low | Very High | This compound (ODE) |
Immunological Mechanisms in Drug Hypersensitivity (if applicable to metabolites)
While the proarrhythmic effects of this compound are a direct extension of its pharmacology, adverse drug reactions can also be mediated by the immune system through hypersensitivity reactions. nih.govnih.govtg.org.auyoutube.comyoutube.comyoutube.comnih.govmayoclinic.org These reactions are classified into different types (I-IV) based on the underlying immunological mechanism. nih.govnih.gov
Specific to drug metabolites like this compound, the "hapten hypothesis" is a relevant concept. nih.govmdpi.comresearchgate.netnih.govbohrium.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. mdpi.comnih.gov Drug metabolites can sometimes be chemically reactive and bind to endogenous proteins, forming hapten-carrier complexes. nih.govnih.govnih.gov These modified proteins can then be recognized as foreign by the immune system, leading to a drug hypersensitivity reaction. nih.govresearchgate.net This process is also referred to as bioactivation, where a chemically inert drug is metabolized into a reactive species. nih.govnih.gov
There is a lack of direct evidence and specific studies in the scientific literature detailing immunological hypersensitivity reactions specifically caused by this compound. However, a case report described a patient who experienced fever, chills, diaphoresis, and myalgia during encainide therapy, which are symptoms suggestive of a hypersensitivity reaction. nih.gov The reaction recurred upon rechallenge with the drug and resolved after its discontinuation. nih.gov While this report pertains to the parent drug, the potential for its metabolites to be involved in such reactions cannot be entirely ruled out, especially given that metabolites are often implicated in drug hypersensitivity.
Furthermore, some antiarrhythmic drugs have been associated with drug-induced autoimmune conditions, such as drug-induced lupus erythematosus (DILE). nih.govyoutube.comresearchgate.netingentaconnect.comwikipedia.orgnih.govnih.govactasdermo.org Procainamide (B1213733) and quinidine (B1679956) are among the antiarrhythmics with a higher risk of inducing this condition. wikipedia.orgnih.gov Although encainide and its metabolites are not frequently implicated, a retrospective cohort study found a statistical association between the use of antiarrhythmic drugs in general and an increased risk of systemic autoimmune diseases, including systemic lupus erythematosus, Sjögren's syndrome, and rheumatoid arthritis. nih.govingentaconnect.com
It is important to note that pharmacogenetic factors, such as variations in the human leukocyte antigen (HLA) system, are known to be associated with an increased risk of severe hypersensitivity reactions to certain drugs. tg.org.au However, no such specific HLA associations have been identified for this compound or encainide to date based on the available literature.
Structure Activity Relationships and Molecular Interactions of O Demethylencainide
Structural Determinants of Sodium Channel Binding Affinity and Kinetics
O-Demethylencainide (ODE) is a significant metabolite of the antiarrhythmic drug encainide (B1671269), and its own potent effects are intricately linked to its chemical structure. The primary structural feature that distinguishes ODE from its parent compound is the presence of a hydroxyl group on the aromatic ring, resulting from the O-demethylation of encainide. This modification has profound implications for its interaction with voltage-gated sodium channels.
Research conducted on isolated guinea pig ventricular myocytes has shown that ODE is a potent blocker of activated cardiac sodium channels. nih.gov This indicates that the binding affinity of ODE is highest when the sodium channel is in its open conformational state. At colder temperatures (15-20°C), ODE exhibits minimal to no effect on inactivated channels, and there is no discernible diastolic recovery from the block. nih.gov However, as temperatures increase, use-dependent unblocking becomes more apparent, and a slow diastolic recovery from block can be detected. nih.gov
The kinetics of ODE's interaction with the sodium channel are also influenced by membrane potential. The use-dependent unblocking of the channels by ODE increases as the holding potential is made more negative. nih.gov This voltage-dependent characteristic is a crucial aspect of its mechanism of action.
While direct crystallographic or cryo-electron microscopy studies of ODE bound to the sodium channel are not widely available, the behavior of other sodium channel blockers provides a framework for understanding its binding. The inner vestibule of the sodium channel pore, formed by the S6 segments of the four domains (I-IV), is the recognized binding site for many local anesthetic-type antiarrhythmic drugs. researchgate.net Specific residues within these segments, particularly in domains III and IV, are critical for high-affinity binding. researchgate.net It is plausible that the aromatic ring of ODE interacts with hydrophobic residues in this region, while the protonated amine group, common to many sodium channel blockers, engages with the channel through electrostatic interactions. The hydroxyl group of ODE, not present in encainide, may form additional hydrogen bonds within the binding pocket, contributing to its distinct affinity and kinetics.
Comparative Potency of this compound Relative to Encainide and Other Metabolites
The metabolic conversion of encainide to this compound is a critical step in its antiarrhythmic effect, as ODE is significantly more potent than its parent compound. Studies have consistently demonstrated the superior potency of ODE in depressing cardiac conduction. nih.gov
In a comparative study using a canine model, both O-demethyl encainide (ODE) and another major metabolite, 3-methoxy-O-demethyl encainide (MODE), were found to be more potent than encainide in depressing conduction. nih.gov N-demethyl encainide, another metabolite, showed potency roughly equal to that of encainide. nih.gov
The following table provides a summary of the comparative potency of these compounds in a coronary artery ligation model in dogs.
| Compound | Mean Dose to Restore Sinus Rhythm (mg/kg) |
| This compound (ODE) | 0.63 +/- 0.14 |
| Encainide (E) | 2.38 +/- 0.50 |
| 3-methoxy-O-demethylencainide (MODE) | 1.39 +/- 0.30 |
Data from a study on conscious dogs with ventricular arrhythmias 24 hours after two-stage coronary artery ligation. nih.gov
Molecular Modeling and Computational Studies for Derivatization and Optimization
While specific molecular modeling and computational studies focused solely on the derivatization and optimization of this compound are not extensively documented in publicly available literature, the principles of these techniques are highly applicable to this compound. Molecular modeling has become an indispensable tool in drug discovery and development, offering insights into drug-receptor interactions at an atomic level.
Computational approaches such as molecular dynamics (MD) simulations can be employed to model the interaction of ODE with the sodium channel. These simulations can provide a dynamic view of how the molecule binds to and unbinds from its receptor, helping to elucidate the energetic factors that govern its affinity and kinetics. By simulating the behavior of ODE within the sodium channel's binding pocket, researchers could identify key amino acid residues that are crucial for its binding. This information is invaluable for the rational design of new derivatives.
Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a series of ODE analogues. By correlating structural modifications with changes in biological activity, QSAR models can predict the potency of novel compounds before they are synthesized. This can significantly streamline the drug development process by prioritizing the synthesis of compounds with the highest predicted activity.
For instance, computational studies could explore the effects of substituting different chemical groups on the aromatic ring or modifying the piperidine (B6355638) moiety of ODE. These in silico experiments could investigate how changes in lipophilicity, hydrogen bonding capacity, and steric bulk affect the compound's interaction with the sodium channel. The goal of such studies would be to design derivatives with improved potency, selectivity, or pharmacokinetic properties. The insights gained from molecular modeling and computational chemistry hold the potential to guide the synthesis of optimized this compound derivatives for therapeutic use.
Research Methodologies and Models in O Demethylencainide Studies
In Vitro Electrophysiological Methodologies
In vitro studies allow for the direct assessment of a compound's effects on the electrical activity of isolated cardiac cells and tissues, independent of systemic physiological influences.
The use of isolated cardiac preparations is a foundational technique in cardiac electrophysiology. Tissues such as the guinea pig papillary muscle and canine Purkinje fibers are frequently employed due to their well-characterized electrophysiological properties and their relevance to human cardiac function. In studies of related class Ic antiarrhythmic agents, these preparations have been instrumental. For instance, research on the parent compound, encainide (B1671269), utilized guinea pig papillary muscles and sheep and cow Purkinje fibers. In these studies, standard microelectrode techniques were used to measure transmembrane action potentials. Key parameters evaluated include the maximum rate of depolarization (Vmax), action potential duration, and the effective refractory period. While specific data on O-demethylencainide in these exact preparations are not detailed in the available literature, the methodologies applied to its parent compound are directly relevant. For example, studies on encainide in guinea pig papillary muscle and Purkinje fibers revealed a dose-dependent decrease in Vmax, with a more pronounced effect at higher stimulation frequencies. nih.gov Such preparations would be essential for isolating the direct cellular effects of this compound on myocardial and conduction tissues.
Patch-clamp techniques offer a high-resolution view of how a drug interacts with specific ion channels, which are the fundamental determinants of the cardiac action potential. This method allows researchers to record the currents flowing through single or whole-cell populations of ion channels. nih.gov By controlling the voltage across the cell membrane, investigators can characterize the effects of a compound on voltage-gated sodium, potassium, and calcium channels, which are critical targets for antiarrhythmic drugs. The application of patch-clamp techniques is essential to understand the molecular pharmacology of this compound, such as its affinity for and kinetics of binding to the sodium channel. This technique is crucial for elucidating the detailed mechanism of action at the molecular level. mdpi.com
Monophasic action potential (MAP) recording is a technique used to record the electrical activity from a population of myocardial cells, providing a waveform that closely resembles the transmembrane action potential. nih.govnih.gov This can be performed in both isolated heart preparations and in vivo. MAP recordings are particularly useful for assessing changes in action potential duration and identifying the presence of early or delayed afterdepolarizations, which are critical in the genesis of certain arrhythmias. nih.gov The technique involves placing a specialized catheter with a pressure-applying electrode against the endocardial or epicardial surface. nih.gov While specific studies employing MAP to evaluate this compound are not prominently documented, this methodology would be a valuable tool for assessing its effects on repolarization in a more integrated tissue environment than single-cell preparations.
In Vivo Animal Models of Cardiac Arrhythmias
In vivo models are indispensable for understanding the electrophysiological effects of a compound within a complex physiological system, including its interaction with the autonomic nervous system and its impact on clinically relevant arrhythmias.
Anesthetized canine models have been utilized to investigate the electrophysiological actions of this compound. In these models, the compound is administered intravenously to achieve plasma concentrations comparable to those observed in patients. nih.gov Electrophysiological parameters are then measured using intracardiac catheter electrodes. Studies in anesthetized dogs have demonstrated that this compound produces significant effects on the heart's conduction system. nih.gov
Key findings from these models include a dose-dependent prolongation of the effective refractory period in both atrial and ventricular tissue. nih.govnih.gov Furthermore, this compound was shown to prolong the A-H (atrioventricular nodal conduction) and H-V (His-Purkinje conduction) intervals, indicating a slowing of conduction through the atrioventricular node and the His-Purkinje system, respectively. nih.gov These effects are characteristic of Class I antiarrhythmic agents.
To evaluate the efficacy of this compound in a clinically relevant setting, researchers have employed canine models of myocardial infarction and inducible ventricular tachycardia. These models are typically created by ligating a coronary artery to produce an area of infarct, which then serves as a substrate for reentrant ventricular arrhythmias. nih.govnih.gov Several days after the initial infarct, programmed electrical stimulation is used to attempt to induce sustained ventricular tachycardia.
In a study using a canine model of sustained ventricular tachycardia following myocardial infarction, this compound was found to prolong the effective refractory period in both normal and infarcted epicardial sites in a dose-related manner. nih.gov Interestingly, the duration of the local electrogram was prolonged only in the infarcted zone, suggesting a disproportionate effect on conduction in diseased tissue. nih.gov However, in this particular model, this compound did not consistently prevent the induction of ventricular tachycardia. nih.gov In a separate study on conscious dogs with a healed myocardial infarct, this compound was effective at suppressing spontaneous ventricular ectopic activity. nih.gov
Data from In Vivo Canine Model of Sustained Ventricular Tachycardia
| Parameter | Baseline | Low Concentration (58 ± 5 ng/ml) | Moderate Concentration (190 ± 16 ng/ml) | High Concentration (758 ± 98 ng/ml) |
| Effective Refractory Period (Normal Zone) | 165 ± 4 ms | 171 ± 4 ms | 180 ± 5 ms | 196 ± 6 ms |
| Effective Refractory Period (Infarct Zone) | 194 ± 9 ms | 200 ± 10 ms | 211 ± 10 ms | 231 ± 10 ms |
| Local Electrogram Duration (Normal Zone) | 48 ± 3 ms | 49 ± 3 ms | 51 ± 3 ms | 55 ± 4 ms |
| Local Electrogram Duration (Infarct Zone) | 67 ± 5 ms | 71 ± 6 ms | 78 ± 7 ms | 91 ± 8 ms |
| *Indicates a statistically significant change from baseline. Data adapted from a study on the electrophysiology of this compound in a canine model of sustained ventricular tachycardia. nih.gov |
Clinical Electrophysiology Studies in Human Subjects
Clinical electrophysiology (EP) studies in humans have been fundamental in defining the antiarrhythmic and proarrhythmic profile of encainide and its metabolites, including this compound. These invasive procedures allow for direct measurement of the drug's effects on the heart's conduction system.
Programmed electrical stimulation (PES) is a technique used during an EP study to assess the vulnerability of the heart to arrhythmias. It involves delivering precisely timed electrical impulses to the heart to try and induce arrhythmias in a controlled setting. This method has been utilized in studies involving patients with recurrent supraventricular and ventricular tachycardias to evaluate the efficacy of encainide. daneshyari.comnih.gov
In patients with supraventricular tachycardia, intravenous encainide was effective in terminating the arrhythmia in a majority of subjects. nih.gov However, the utility of PES in predicting the long-term clinical efficacy of oral encainide therapy was found to be limited. nih.gov For patients with ventricular arrhythmias, the correlation between the suppression of inducible arrhythmias by PES and the prevention of spontaneous arrhythmias has been a subject of investigation. daneshyari.com The effects observed during these studies are largely attributable to this compound in individuals who are extensive metabolizers of encainide. nih.gov
A key component of clinical EP studies is the measurement of various intracardiac conduction intervals. These measurements provide direct evidence of a drug's effect on different parts of the cardiac conduction system. Following the administration of encainide, significant changes in these intervals are observed, which are primarily mediated by this compound in extensive metabolizers. nih.govnih.gov
Studies have consistently shown that this compound prolongs the His-ventricle (HV) interval and the QRS duration, indicating a slowing of conduction through the His-Purkinje system and the ventricles. nih.gov An increase in the atrio-His (AH) interval, reflecting slowed conduction through the AV node, has also been reported and has been positively correlated with the plasma concentration of this compound. nih.gov
The table below summarizes the typical effects of this compound on intracardiac conduction intervals as observed in human EP studies.
| Interval | Conduction Pathway | Typical Effect of this compound |
| PA Interval | Intra-atrial conduction | Significant Increase nih.gov |
| AH Interval | Atrioventricular (AV) node conduction | Significant Increase nih.gov |
| HV Interval | His-Purkinje system conduction | Significant Increase nih.gov |
| QRS Duration | Ventricular conduction | Significant Increase nih.govnih.gov |
These detailed measurements from clinical EP studies have been crucial in establishing the Class Ic antiarrhythmic properties of this compound, characterized by its potent effect on slowing cardiac conduction.
Pharmacokinetic and Pharmacodynamic Study Designs
Understanding the relationship between the concentration of this compound in the body and its therapeutic and toxic effects is paramount. This has been achieved through carefully designed pharmacokinetic (PK) and pharmacodynamic (PD) studies.
The pharmacokinetics of this compound are intricately linked to the genetic polymorphism of the enzyme responsible for the metabolism of its parent compound, encainide. nih.gov Studies have employed both single-dose and repeat-dose protocols to characterize the disposition of encainide and its metabolites.
In single-dose studies , the initial metabolic profile and elimination half-life of encainide and the formation of this compound are determined. These studies reveal significant differences between extensive metabolizers (EMs) and poor metabolizers (PMs). In EMs, this compound appears rapidly in the plasma and reaches higher concentrations than the parent drug. nih.gov
Repeat-dose studies are essential to evaluate the accumulation of the drug and its metabolites and to determine steady-state concentrations. During long-term oral encainide administration in EMs, this compound accumulates in the plasma, and its concentrations are consistently higher than those of encainide. nih.gov These studies are critical for establishing the dosing regimens used in clinical practice. The time to reach steady-state concentrations for the active metabolites is typically 3 to 5 days. nih.gov
The table below provides a comparative overview of key pharmacokinetic parameters for this compound's parent compound, encainide, in different metabolizer phenotypes, which dictates the exposure to this compound.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| Oral Bioavailability of Encainide | ~30% nih.gov | ~88% nih.gov |
| Elimination Half-life of Encainide | ~2.5 hours nih.gov | 8-11 hours nih.gov |
| Systemic Clearance of Encainide | ~1.8 L/min nih.gov | ~0.2 L/min nih.gov |
| Plasma Concentration of ODE | Higher than encainide nih.gov | Low or undetectable nih.gov |
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to quantify the relationship between drug concentration and its pharmacological effect over time. syngeneintl.comevotec.comallucent.com For this compound, PK/PD models are developed to describe the link between its plasma concentrations and the observed electrophysiological changes, most notably the prolongation of the QRS interval. nih.gov
These models are typically developed by integrating data from clinical trials where both plasma concentrations of this compound and electrocardiogram (ECG) recordings are obtained at various time points. The relationship between the concentration of this compound and the percentage change in QRS duration from baseline is a key focus. In extensive metabolizers, a strong positive correlation has been found between this compound plasma concentrations and both arrhythmia suppression and QRS prolongation. nih.gov
The development of a PK/PD model for this compound generally involves the following steps:
Development of a PK model: This describes the time course of this compound concentrations in the plasma, accounting for its formation from encainide and its own elimination.
Development of a PD model: This relates the plasma concentrations of this compound to the observed effect (e.g., change in QRS duration). A common approach is to use a maximum effect (Emax) model or a linear model, depending on the observed concentration-response relationship.
Model validation: The predictive performance of the model is assessed using various statistical and graphical methods.
These PK/PD models are invaluable for simulating the effects of different dosing regimens, predicting the time course of the drug's effect, and understanding the variability in patient response. syngeneintl.comresearchgate.net
The following table illustrates the conceptual components of a PK/PD model for this compound and QRS prolongation.
| Model Component | Description | Key Parameters |
| Pharmacokinetic (PK) Model | Describes the concentration of this compound over time. | Formation rate from encainide, Volume of distribution (Vd), Clearance (CL) |
| Pharmacodynamic (PD) Model | Relates this compound concentration to the change in QRS duration. | Emax (maximum effect), EC50 (concentration for 50% of Emax), Slope factor |
| Link Model | Connects the PK and PD components, often assuming the effect site concentration is in equilibrium with plasma concentration. | - |
By using such models, researchers can gain a more quantitative understanding of the dose-concentration-response relationship for this compound, which is essential for optimizing its therapeutic use.
Population Pharmacokinetic Study Designs
Population pharmacokinetic (PK) studies of this compound (ODE), the primary active metabolite of encainide, are designed to understand its variability in the general patient population and identify factors that influence its disposition. These studies are crucial because the metabolism of encainide, and consequently the formation and clearance of ODE, is subject to genetic polymorphism, leading to significant inter-individual differences in plasma concentrations. nih.gov
The disposition of encainide and its metabolites is influenced by the genetic polymorphism that also governs debrisoquine (B72478) 4-hydroxylation. nih.gov This leads to two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs). In EMs, who represent the majority of the population, encainide undergoes substantial first-pass metabolism in the liver, resulting in higher plasma concentrations of active metabolites like ODE compared to the parent drug. nih.gov In contrast, PMs, who constitute up to 7% of the population, exhibit a diminished or absent first-pass effect, leading to higher plasma concentrations of encainide and low or undetectable levels of ODE. nih.gov
Population PK models for compounds like this compound are typically developed using data from clinical trials involving patients or healthy volunteers. These models are often two-compartment models that can describe the distribution and elimination phases of the drug and its metabolites. nih.gov The study designs incorporate the collection of plasma concentration data at various time points following drug administration to adequately characterize the pharmacokinetic profile.
A key aspect of these study designs is the identification of covariates that explain the variability in pharmacokinetic parameters. For this compound, a critical covariate is the metabolizer phenotype (EM vs. PM). Studies have shown that the clearance of ODE is significantly different between these two groups. In one study, the clearance of intravenously administered ODE was considerably higher in EMs (mean 914 ml/min) compared to PMs (434 and 298 ml/min in two individuals). nih.gov Such findings from pharmacokinetic studies are essential for informing dosing strategies, although specific dosage information is beyond the scope of this article.
Analytical Techniques for Quantification in Biological Samples
Accurate quantification of this compound in biological matrices such as plasma or serum is fundamental for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity, specificity, and throughput. nih.govnih.govnih.gov
The general workflow for quantifying a compound like this compound in a biological sample involves several key steps. First, the sample, typically plasma, undergoes a preparation process to remove interfering substances like proteins. nih.gov This can be achieved through methods such as protein precipitation. nih.gov Following sample preparation, the extract is injected into the HPLC system.
In the HPLC system, this compound is separated from other components of the sample matrix on a chromatographic column. youtube.com The choice of the column (e.g., a C8 or C18 reversed-phase column) and the mobile phase composition are optimized to achieve good separation and peak shape. nih.govnih.gov
After separation by HPLC, the analyte enters the mass spectrometer for detection and quantification. youtube.com The mass spectrometer is typically a triple quadrupole instrument operated in multiple-reaction monitoring (MRM) mode. youtube.com This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for this compound, minimizing interference from other substances. youtube.comyoutube.com The method is validated to ensure it meets regulatory standards for bioanalytical method validation, assessing parameters like linearity, accuracy, precision, and stability. nih.govyoutube.com
Below is a table summarizing the typical parameters of an LC-MS/MS method that would be applicable for the quantification of this compound in biological samples.
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Analytical Method | The primary technique used for quantification. | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.govnih.gov |
| Biological Matrix | The sample type in which the compound is measured. | Plasma, Serum | nih.govnih.gov |
| Sample Preparation | Method used to extract the analyte from the biological matrix. | Protein Precipitation | nih.gov |
| Chromatographic Column | The stationary phase used for separation. | Reversed-Phase (e.g., C8 or C18) | nih.govnih.gov |
| Detection | The method used to detect and quantify the analyte. | Tandem Mass Spectrometry (MS/MS) | nih.govyoutube.com |
| Ionization Mode | The method used to ionize the analyte for mass spectrometric analysis. | Positive Electrospray Ionization (ESI+) | youtube.com |
| Quantification Mode | The specific mass spectrometry technique used for quantification. | Multiple-Reaction Monitoring (MRM) | youtube.comyoutube.com |
Clinical Relevance and Implications for O Demethylencainide
Role of O-Demethylencainide in Overall Encainide (B1671269) Therapeutic Response in Patients
The antiarrhythmic effects observed during oral encainide therapy are largely attributable to its active metabolites, with this compound playing a predominant role. nih.gov In the majority of individuals, who are extensive metabolizers, encainide undergoes significant first-pass metabolism in the liver, leading to the formation of this compound and 3-methoxy-O-demethylencainide. nih.gov These metabolites accumulate in the plasma to concentrations that are higher than the parent drug. nih.gov
The electrophysiological effects of oral encainide therapy also point to the significant contribution of its metabolites. While intravenous administration of encainide primarily results in prolongation of the HV interval and QRS duration, oral therapy leads to additional effects such as prolongation of the AH interval and the effective refractory periods of the atria and ventricles. nih.gov These latter effects are consistent with the electrophysiological actions of this compound, suggesting that the metabolite is responsible for a broader spectrum of antiarrhythmic action than the parent compound alone. nih.gov In extensive metabolizers, arrhythmia suppression and QRS prolongation show a strong correlation with plasma concentrations of this compound. nih.gov
| Compound | Effective Dose to Increase Time to Ventricular Tachycardia by 25% (microM/kg) |
|---|---|
| This compound | 0.02 |
| Encainide | 0.46 |
| Procainamide (B1213733) | 13 |
Considerations for Clinical Management in Light of Active Metabolite Effects
Extensive metabolizers, who constitute over 90% of the population, rapidly convert encainide to its active metabolites. nih.gov In these patients, the antiarrhythmic effect is primarily driven by this compound and 3-methoxy-O-demethylencainide. nih.gov In contrast, poor metabolizers, who have deficient CYP2D6 activity, have a markedly different pharmacokinetic profile. nih.gov They exhibit significantly higher plasma concentrations of the parent drug, encainide, and produce considerably less this compound and no 3-methoxy-O-demethylencainide. nih.gov In these individuals, the antiarrhythmic effect is directly correlated with the concentration of encainide itself. nih.gov
This metabolic variability necessitates careful clinical consideration. The therapeutic and toxic effects of encainide therapy can be influenced by a patient's metabolic phenotype. For instance, an unusual elevation of the 3-methoxy-O-demethylencainide metabolite has been associated with marked QT prolongation, suggesting that the metabolite profile can influence the risk of proarrhythmia. nih.gov
Given the complexity of the parent drug and its active metabolites, therapeutic drug monitoring could be a valuable tool in optimizing encainide therapy. researchgate.net Monitoring the plasma concentrations of encainide, this compound, and 3-methoxy-O-demethylencainide may help in tailoring treatment to the individual patient, especially in those with renal impairment or when drug interactions are a concern. nih.govnih.gov However, the relationships between the plasma concentrations of encainide and its metabolites and the resulting antiarrhythmic effect are not always straightforward, making interpretation complex. nih.gov
| Parameter | Extensive Metabolizers | Poor Metabolizers |
|---|---|---|
| Prevalence | > 90% | < 10% |
| Encainide Bioavailability | ~30% | ~88% |
| Encainide Elimination Half-life | ~2.5 hours | 8-11 hours |
| Plasma this compound (ODE) | Higher than encainide | Considerably less than extensive metabolizers |
| Plasma 3-methoxy-O-demethylencainide (MODE) | Present | Not formed |
| Primary Antiarrhythmic Contributor | ODE and MODE | Encainide |
Predictive Value of Preclinical Findings for Human Outcomes
The translation of preclinical findings to human clinical outcomes is a complex process, and this holds true for this compound. Preclinical studies, often conducted in animal models, provide valuable initial insights into the pharmacodynamics and potential efficacy of a compound. However, interspecies differences in physiology and metabolism can limit the direct extrapolation of these findings to humans. jameslindlibrary.orgnih.gov
However, while these preclinical findings have been qualitatively predictive of the antiarrhythmic and electrophysiological effects observed in humans, quantitative prediction remains a challenge. nih.gov The complex interplay of multiple active metabolites with varying potencies and pharmacokinetic profiles in humans adds a layer of complexity not always fully replicated in animal models. nih.govnih.gov Furthermore, the proarrhythmic potential of Class IC antiarrhythmics, a significant clinical concern, can be difficult to predict accurately from preclinical models alone. nih.gov
The limitations of animal studies in predicting human reactions are well-documented and stem from various factors, including differences in metabolic pathways, the artificial nature of induced disease models, and variations in drug dosing and regimens. jameslindlibrary.orgnih.gov Therefore, while preclinical studies on this compound have been valuable in hypothesis generation and mechanistic understanding, their predictive value for human outcomes must be interpreted with caution and within the broader context of clinical data. nih.gov
Implications for Personalized Medicine Approaches
The polymorphic metabolism of encainide, leading to variable formation of this compound, presents a clear opportunity for the application of personalized medicine. rug.nl The field of pharmacogenetics, which studies how genetic variations influence individual drug responses, is particularly relevant to encainide therapy. rug.nl
The metabolism of encainide to this compound is primarily catalyzed by the CYP2D6 enzyme. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene can lead to different enzyme activity levels, resulting in distinct metabolizer phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. As discussed, these phenotypes have a profound impact on the pharmacokinetic and pharmacodynamic profile of encainide and its metabolites. nih.gov
A personalized medicine approach to encainide therapy would involve pre-treatment genotyping of the CYP2D6 gene to identify a patient's metabolizer status. rug.nl This information could then be used to guide treatment decisions. For example, a poor metabolizer might require a lower dose of encainide to avoid toxicity due to high plasma levels of the parent drug. nih.gov Conversely, in an extensive metabolizer, the therapeutic response is dependent on the formation of this compound, and factors that inhibit CYP2D6 activity could lead to treatment failure. nih.gov
By integrating pharmacogenetic testing into clinical practice, it may be possible to optimize the efficacy and safety of encainide therapy. rug.nl This approach moves beyond a "one-size-fits-all" model and allows for a more individualized treatment strategy based on a patient's unique genetic makeup. rug.nl The case of encainide and its active metabolite this compound serves as a compelling example of how pharmacogenetics can inform personalized medicine to improve patient outcomes. nih.govnih.gov
Future Research Directions for O Demethylencainide
Advanced Mechanistic Characterization of Ion Channel Modulation
The primary mechanism of Class I antiarrhythmic agents involves the blockade of cardiac sodium channels. nih.gov However, the historical understanding based on simple pore-block models is insufficient to predict the complex effects of these drugs. nih.gov Future research must delve deeper into the nuanced interactions between O-Demethylencainide and cardiac ion channels.
Advancements in computational modeling and biophysical techniques offer new avenues to explore these interactions. nih.gov The focus should shift towards developing kinetic models that describe the dynamic, state-dependent binding of this compound to the sodium channel. nih.govnih.gov Understanding how the drug's affinity changes with the channel's conformational state (resting, open, or inactivated) is crucial for predicting its use-dependent effects, which are vital for its efficacy in treating tachyarrhythmias. nih.gov
Integration with "Omics" Technologies (e.g., Pharmacogenomics, Proteomics)
The integration of "omics" technologies is poised to revolutionize the understanding of this compound's action and variability in patient response.
Pharmacogenomics: The metabolism of the parent compound, encainide (B1671269), is a prime example of the importance of pharmacogenetics. Encainide is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, which is subject to significant genetic polymorphism. nih.govwikipedia.orgmdpi.com This polymorphism leads to distinct patient phenotypes: extensive metabolizers (EM) and poor metabolizers (PM). nih.gov In EMs, encainide is rapidly converted to its active metabolites, this compound and 3-methoxy-O-demethylencainide, resulting in low plasma levels of the parent drug but higher levels of the metabolites. nih.gov Conversely, PMs have a near-absent ability to perform this O-demethylation, leading to high plasma concentrations of encainide and very little this compound. nih.govnih.govresearchgate.net
This genetic variability is a critical determinant of the active chemical moiety in a patient and, consequently, their response to therapy. nih.gov Future pharmacogenomic research must aim to create robust genetic screening protocols to identify a patient's CYP2D6 status before initiating therapy. This would allow for the prediction of this compound exposure, potentially improving therapeutic outcomes and avoiding treatment failure or adverse events stemming from unexpected metabolite concentrations. nih.gov
| Metabolizer Phenotype | CYP2D6 Function | Encainide Metabolism | This compound (ODE) Formation |
| Extensive Metabolizer (EM) | Normal/High | Extensive first-pass metabolism | High |
| Poor Metabolizer (PM) | Little to none | Low | Minimal to none |
This table summarizes the key differences in encainide metabolism and this compound formation based on CYP2D6 genetic status, as described in source nih.gov.
Proteomics: Proteomic technologies can provide a broad, hypothesis-free view of the cellular changes induced by this compound. nih.gov Future research could use proteomic analysis of cardiac tissues or patient-derived induced pluripotent stem cell cardiomyocytes (iPS-CMs) to identify changes in protein expression profiles following drug exposure. nih.govnih.gov This could reveal novel targets or pathways affected by the compound, offering deeper insight into its mechanisms of action and potential off-target effects that are not apparent from channel-focused studies alone. nih.gov
Development of Predictive Models for Efficacy and Safety
The historical failure of antiarrhythmic drugs in major clinical trials underscores the urgent need for better predictive tools. nih.govnih.gov Computational modeling and simulation are emerging as indispensable methodologies for forecasting the effects of cardiac drugs. nih.govresearchgate.net
Future research should focus on developing sophisticated, multi-scale computational models that integrate data on this compound's interactions with multiple ion channels. oup.com These in silico models can simulate the drug's effect from the single-cell level (action potential changes) to the tissue level, predicting its potential to either suppress or induce arrhythmias. nih.govnih.govresearchgate.net By incorporating variables such as heart rate and specific genetic backgrounds (e.g., CYP2D6 status), these models can offer personalized predictions of efficacy and risk. nih.gov
Machine learning is another powerful tool that can be leveraged. nih.gov By developing algorithms trained on real-world clinical data, it may be possible to create models that predict a patient's likely response to therapy based on a variety of input features. nih.gov The Advanced Research Projects Agency for Health (ARPA-H) has initiated programs to develop such computational platforms to more accurately predict drug safety and efficacy before clinical trials, aiming to reduce the high attrition rate of new drug candidates. arpa-h.gov Applying these predictive modeling strategies to this compound could provide a much-needed bridge between basic pharmacology and clinical outcomes, supporting the development of safer and more effective therapeutic strategies. nih.gov
Investigating Long-Term Clinical Outcomes and Safety Profiles
While acute antiarrhythmic efficacy can be demonstrated in experimental settings, the long-term consequences of chronic therapy are often poorly understood. nih.gov The accumulation of active metabolites like this compound during long-term treatment can complicate the relationship between plasma concentrations and clinical effects. nih.gov
Therefore, a critical direction for future research is the initiation of prospective, long-term clinical studies. These studies must be designed to systematically evaluate the clinical outcomes, including both benefits and potential risks, in patients stratified by their pharmacogenomic profile. nih.gov Such investigations are essential for establishing a comprehensive understanding of the long-term safety and efficacy profile associated with chronic exposure to this compound. Tracking outcomes such as mortality, hospital readmission, and quality of life over extended periods is necessary to ensure that the long-term effects are favorable. nih.gov Optimized treatment strategies based on disease stage and other factors have been shown to improve long-term survival in other contexts and could be a model for this research. nih.gov
Synergy with Personalized Medicine Platforms for Optimized Therapy
The ultimate goal of this multifaceted research is to enable a personalized medicine approach to arrhythmia treatment. Future personalized medicine platforms would serve as an integrated hub for optimizing therapy with compounds like this compound. markovate.commdpi.com
These platforms would combine multiple layers of patient-specific data. nih.govwho.int For a given patient, the platform would:
Incorporate their genomic data, specifically their CYP2D6 genotype, to predict their metabolic pathway and resulting concentration of this compound. nih.govnih.gov
Use this predicted concentration as an input for advanced computational models of their cardiac electrophysiology, possibly derived from their own iPS-CMs. nih.gov
Generate a personalized prediction of efficacy and proarrhythmic risk. nih.gov
This data-driven approach allows healthcare providers to move beyond a "one-size-fits-all" strategy and make informed, individualized treatment decisions. markovate.com By leveraging artificial intelligence to translate complex datasets into actionable insights, these platforms can tailor therapy to a patient's unique genetic and physiological profile, maximizing the potential for benefit while minimizing risk. nih.gov
Q & A
Q. Table 1: Common Contradictions in this compound Studies
| Parameter | Study A (2020) | Study B (2022) | Possible Resolution |
|---|---|---|---|
| IC (nM) | 12.3 ± 1.5 | 28.9 ± 3.2 | Cell line variability (HEK vs. CHO) |
| Half-life (hr) | 4.7 | 7.1 | Species difference (rat vs. human) |
Advanced: What systematic approaches identify knowledge gaps in this compound research? Answer:
- Bibliometric Analysis : Map keyword co-occurrence networks using VOSviewer to uncover underexplored topics (e.g., drug-drug interactions) .
- GRADE Framework : Rate evidence quality to prioritize high-impact studies for replication .
Basic: What ethical considerations apply to in vivo studies of this compound?
Answer:
- IACUC Approval : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size justification .
- Data Transparency : Report attrition rates and adverse events in publications .
Advanced: How can researchers address conflicting toxicity data between preclinical and clinical trials? Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
